

A Meta-Analysis of Clinical Trial Data for Novel Alopecia Areata Treatments

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This guide provides a comparative analysis of clinical trial data for emerging treatments for severe alopecia areata (AA), a chronic autoimmune disease characterized by hair loss. The focus is on "AA-1" and related clinical trials for Janus kinase (JAK) inhibitors, offering a resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of JAK Inhibitors in Alopecia Areata

The primary endpoint in recent clinical trials for alopecia areata is the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less, which corresponds to 80% or more scalp hair coverage. The following tables summarize the key efficacy data from the pivotal clinical trials for LEQSELVITM (deuruxolitinib), Baricitinib, and Upadacitinib.

Table 1: Percentage of Patients Achieving SALT Score ≤ 20 at Week 24



Treatment	Clinical Trial(s)	Dosage	Percentage of Patients Achieving SALT ≤ 20	Placebo
LEQSELVI™ (deuruxolitinib)	THRIVE-AA1	8 mg twice daily	29%[1]	1%[1]
LEQSELVI™ (deuruxolitinib)	THRIVE-AA2	8 mg twice daily	32%[1]	1%[1]
Baricitinib	BRAVE-AA1	4 mg once daily	38.9% (at Week 36)[2]	-
Baricitinib	BRAVE-AA2	4 mg once daily	35.9% (at Week 36)[2]	-
Upadacitinib	UP-AA Study 2	15 mg once daily	44.6%[3][4][5]	3.4%[2][5]
Upadacitinib	UP-AA Study 2	30 mg once daily	54.3%[3][4][5]	3.4%[2][5]
Upadacitinib	UP-AA Study 1	15 mg once daily	45.2%[4]	1.5%[4]
Upadacitinib	UP-AA Study 1	30 mg once daily	55.0%[4]	1.5%[4]

Table 2: Percentage of Patients Achieving SALT Score \leq 10 at Week 24

Treatment	Clinical Trial(s)	Dosage	Percentage of Patients Achieving SALT ≤ 10	Placebo
LEQSELVI™ (deuruxolitinib)	THRIVE-AA1	8 mg twice daily	20%[1]	0%[1]
LEQSELVI™ (deuruxolitinib)	THRIVE-AA2	8 mg twice daily	24%[1]	0%[1]
Upadacitinib	UP-AA Study 2	15 mg once daily	36.0%[3]	1.4%[4]
Upadacitinib	UP-AA Study 2	30 mg once daily	47.1%[3]	1.4%[4]



Experimental Protocols

The clinical trials for these JAK inhibitors share a similar design, being multicenter, randomized, double-blind, and placebo-controlled.

LEQSELVI™ (deuruxolitinib) THRIVE-AA1 (NCT04518995) and THRIVE-AA2 (NCT04797650) [1][6]

- Objective: To evaluate the efficacy and safety of deuruxolitinib in adults with severe alopecia areata.
- Participants: Adults (18-65 years) with a SALT score of ≥50 (at least 50% scalp hair loss) for more than six months.[6][7]
- Design: Patients were randomized to receive deuruxolitinib (8 mg or 12 mg twice daily) or a placebo for 24 weeks.[1][7]
- Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 24.[1][6]

Baricitinib BRAVE-AA1 (NCT03570749) and BRAVE-AA2 (NCT03899259)[8]

- Objective: To assess the efficacy and safety of baricitinib in adults with severe alopecia areata.
- Participants: Adults with a SALT score of ≥50.[8]
- Design: These were parallel-group, placebo-controlled trials where patients were randomized to receive baricitinib (2 mg or 4 mg once daily) or a placebo.[8][9]
- Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 36.

Upadacitinib UP-AA Program (Study 1 and Study 2)[2][4][10]

- Objective: To evaluate the efficacy and safety of upadacitinib in adults and adolescents with severe alopecia areata.
- Participants: Individuals aged 12 to 64 years with severe AA (mean baseline SALT score of approximately 84).[4][10]

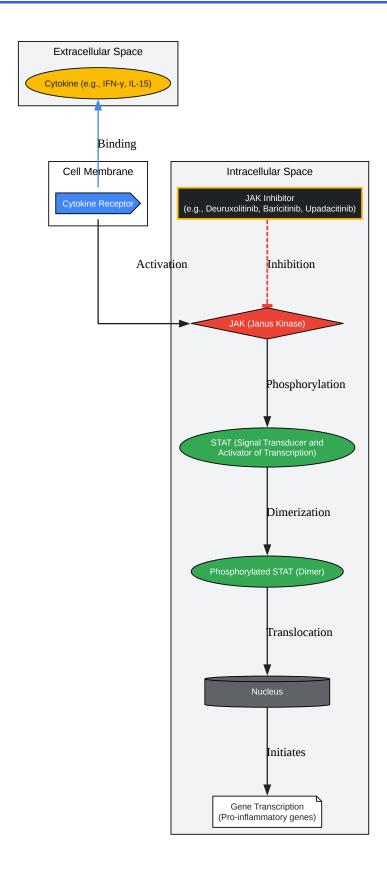


- Design: Two replicate, randomized, placebo-controlled, double-blind studies where participants received upadacitinib (15 mg or 30 mg once daily) or a placebo for 24 weeks.[2]
 [4][10]
- Primary Endpoint: The percentage of patients achieving a SALT score of ≤20 at week 24.[2]
 [4]

Mechanism of Action: The JAK-STAT Signaling Pathway in Alopecia Areata

Alopecia areata is understood to be an autoimmune condition where T-cells attack the hair follicles. This process is mediated by inflammatory cytokines that signal through the Janus kinase and Signal Transducer and Activator of Transcription (JAK-STAT) pathway.[3][11][12] JAK inhibitors block this signaling cascade, reducing inflammation and allowing for hair regrowth.





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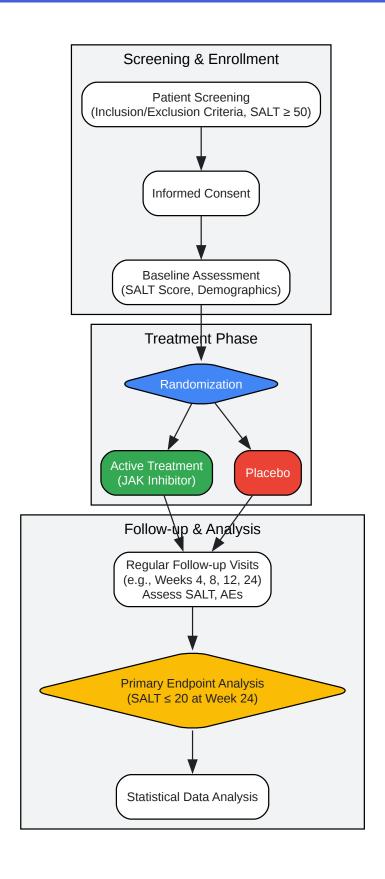


Caption: The JAK-STAT signaling pathway in Alopecia Areata and the point of inhibition by JAK inhibitors.

Experimental Workflow

The clinical trials for JAK inhibitors in alopecia areata generally follow a standardized workflow from patient screening to data analysis.





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Caption: A generalized workflow for the pivotal clinical trials of JAK inhibitors in Alopecia Areata.

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